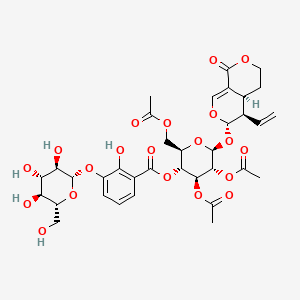

Trifloroside

Description

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]oxan-3-yl] 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O20/c1-5-17-18-9-10-46-31(44)20(18)12-48-33(17)55-35-30(50-16(4)39)29(49-15(3)38)28(23(53-35)13-47-14(2)37)54-32(45)19-7-6-8-21(24(19)40)51-34-27(43)26(42)25(41)22(11-36)52-34/h5-8,12,17-18,22-23,25-30,33-36,40-43H,1,9-11,13H2,2-4H3/t17-,18+,22-,23-,25-,26+,27-,28-,29+,30-,33+,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBMLYUFYBZPCX-XQARLGSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C3CCOC(=O)C3=CO2)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]3CCOC(=O)C3=CO2)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317839 | |

| Record name | Trifloroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

782.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53823-10-2 | |

| Record name | Trifloroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53823-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifloroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifloroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of Trifloroside?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifloroside is a notable secoiridoid glycoside that has been identified in several plant species, including those from the Gentiana genus.[1] This document provides an in-depth overview of the physical, chemical, and biological properties of this compound. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities, with a focus on its anti-inflammatory and antioxidant effects. Furthermore, potential signaling pathways involved in its mechanism of action are discussed and visualized. This guide is intended to be a valuable resource for researchers and professionals engaged in the study and development of natural products for therapeutic applications.

Physical and Chemical Properties

This compound is a complex secoiridoid glycoside.[1] Its chemical structure consists of a secoiridoid aglycone linked to a tri-O-acetyl-beta-D-glucoside and a 2,3-dihydroxybenzoic acid 3-beta-D-glucoside.[1] The compound presents as a powder and is soluble in a range of organic solvents.[2]

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₄₂O₂₀ | [1] |

| Molecular Weight | 782.7 g/mol | [1] |

| CAS Number | 53823-10-2 | [1] |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Exact Mass | 782.22694372 Da | [1] |

| Topological Polar Surface Area | 279 Ų | [1] |

| XLogP3-AA | 0.5 | [1] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While specific, comprehensive spectral assignments for this compound are not widely published, the following sections describe the general characteristics expected based on its structure and the analytical techniques commonly employed for its quality control.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of complex natural products like this compound.

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be complex due to the large number of protons in its structure. Key signals would include those from the vinyl group of the secoiridoid core, aromatic protons of the dihydroxybenzoic acid moiety, anomeric protons of the glucose units, and acetyl group protons. The chemical shifts and coupling constants of these signals provide valuable information about the connectivity and stereochemistry of the molecule.[3][4][5][6][7]

-

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the 35 carbon atoms in the molecule. Characteristic signals would include those for the carbonyl carbons of the lactone and ester groups, olefinic carbons, aromatic carbons, and the carbons of the sugar moieties.[4][5][7][8][9]

1.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.

-

Electrospray Ionization (ESI-MS): In ESI-MS, this compound is expected to form adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻, allowing for the accurate determination of its molecular weight.[10][11][12][13][14]

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) of the precursor ion would lead to characteristic fragmentation patterns. Expected fragment ions would arise from the cleavage of glycosidic bonds, resulting in the loss of the sugar moieties, as well as fragmentation of the secoiridoid core and the dihydroxybenzoic acid group.[10][11][12][13][14]

Biological Activities and Signaling Pathways

This compound has been reported to possess anti-inflammatory and antioxidant properties, which are of significant interest for potential therapeutic applications.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are likely mediated through the modulation of key inflammatory pathways. A probable mechanism is the inhibition of the production of nitric oxide (NO), a pro-inflammatory mediator. This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS).

2.1.1. Proposed Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

The expression of iNOS is primarily regulated by the transcription factor NF-κB. Many natural compounds with anti-inflammatory properties exert their effects by inhibiting the NF-κB signaling pathway. Additionally, the mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are also crucial in regulating the inflammatory response and can act upstream of NF-κB. It is therefore hypothesized that this compound may inhibit the phosphorylation and subsequent degradation of IκB, thereby preventing the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes like iNOS. It may also interfere with the phosphorylation of MAPK proteins.[15][16][17][18][19][20]

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

Antioxidant Activity

This compound, as a phenolic compound, is expected to possess antioxidant activity. This can be attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and analysis of this compound, as well as for the assessment of its biological activities.

Isolation and Purification of this compound

The following workflow outlines a general procedure for the isolation and purification of this compound from plant material, such as Gentiana scabra.

Figure 2: Workflow for the isolation and purification of this compound.

3.1.1. Extraction

-

Air-dry and powder the plant material (e.g., roots of Gentiana scabra).

-

Extract the powdered material with a suitable solvent, such as ethanol, at room temperature. Multiple extractions are recommended to ensure a high yield.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3.1.2. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the separation and purification of this compound from the crude extract.[21]

-

Two-Phase Solvent System: A suitable two-phase solvent system is crucial for successful separation. One reported system for the separation of this compound is n-hexane-1-butanol-methanol-0.4% acetic acid in water (1.4:8:3:15.5, v/v).[21]

-

Procedure:

-

Prepare and equilibrate the two-phase solvent system in a separatory funnel.

-

Fill the HSCCC column with the stationary phase.

-

Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the column.

-

Elute with the mobile phase at a constant flow rate while rotating the column at an appropriate speed.

-

Collect fractions at regular intervals.

-

Analyze the collected fractions by HPLC to identify those containing pure this compound.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the qualitative and quantitative analysis of this compound.

-

Chromatographic Conditions (General Method):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[22][23][24]

-

Mobile Phase: A gradient elution using a mixture of an acidified aqueous solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[22][23][24]

-

Detection: UV detection at a wavelength where this compound shows significant absorbance (e.g., around 254 nm or 280 nm) is suitable. A photodiode array (PDA) detector can be used to obtain UV spectra for peak identification.[22]

-

Injection Volume: Typically 10-20 µL.[22]

-

Column Temperature: Ambient or controlled (e.g., 25-30 °C).[23]

-

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of this compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

3.3.1. Cell Culture and Treatment

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

-

Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10⁵ cells/well) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

3.3.2. Measurement of Nitrite

The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite.

-

Determine the percentage of NO inhibition by comparing the nitrite concentration in this compound-treated cells with that in LPS-stimulated control cells.

3.3.3. Cell Viability Assay

It is essential to assess the cytotoxicity of this compound on the macrophage cells to ensure that the observed inhibition of NO production is not due to cell death. A standard MTT or MTS assay can be performed concurrently.

In Vitro Antioxidant Assays

Several methods can be used to evaluate the antioxidant capacity of this compound.

3.4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Prepare a solution of DPPH in methanol.

-

Add various concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of radical scavenging activity. A decrease in absorbance indicates a higher scavenging capacity.

3.4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Dilute the ABTS radical cation solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at around 734 nm.

-

Add various concentrations of this compound to the ABTS radical cation solution.

-

Measure the absorbance after a specific incubation time (e.g., 6 minutes).

-

Calculate the percentage of inhibition of the ABTS radical cation.

Conclusion

This compound is a secoiridoid glycoside with demonstrated potential as an anti-inflammatory and antioxidant agent. This technical guide provides a comprehensive summary of its known physical and chemical properties, along with detailed experimental protocols for its study. The proposed mechanism of action involving the inhibition of the NF-κB and MAPK signaling pathways offers a basis for further investigation into its therapeutic potential. The information presented herein is intended to support and facilitate future research and development efforts focused on this compound and other related natural products.

References

- 1. This compound | C35H42O20 | CID 101688128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. compoundchem.com [compoundchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Rapid identification of triterpenoid sulfates and hydroxy fatty acids including two new constituents from Tydemania expeditionis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. repositorio.ufmg.br [repositorio.ufmg.br]

- 14. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Concurrent Extraction and Purification of Gentiopicroside from Gentiana scabra Bunge Using Microwave-Assisted Ethanol-Salt Aqueous Two-Phase Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemdiv.com [chemdiv.com]

- 21. [논문]Preparative Isolation and Purification of Four Compounds from Chinese Medicinal Herb Gentiana Scabra Bunge by High-Speed Countercurrent Chromatography [scienceon.kisti.re.kr]

- 22. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

- 24. lekovitesirovine.rs [lekovitesirovine.rs]

Trifloroside: A Technical Guide to Its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifloroside, a notable secoiridoid glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications. First identified in plant species of the Gentiana genus, this compound has demonstrated promising anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction, quantification, and biological evaluation. Furthermore, it elucidates the potential molecular mechanisms underlying its bioactivities, with a focus on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources of this compound

This compound was first isolated and characterized from plant species belonging to the Gentiana genus, a group of plants with a long history of use in traditional medicine. It is classified as a secoiridoid glycoside, a class of compounds known for their bitter taste and diverse biological activities.

Natural Sources:

This compound has been identified in several species of the Gentiana genus, including:

-

Gentiana scabra[1]

-

Gentiana triflora

-

Gentiana macrophylla[2]

-

Gentiana algida[2]

-

Gentiana lutea

-

Gentiana siphonantha

The roots and rhizomes of these plants are the primary sources of this compound. The concentration of this compound can vary depending on the plant species, geographical location, and harvesting time.

Quantitative Data

The following table summarizes the reported concentrations of major secoiridoid glycosides, including gentiopicroside, in Gentiana lutea roots. While specific quantitative data for this compound is limited in the reviewed literature, the data for gentiopicroside, a related and abundant secoiridoid, provides a valuable reference for the potential yield of these compounds from Gentiana species.

| Compound | Plant Species | Plant Part | Concentration (mg/g of dry root) | Reference |

| Gentiopicroside | Gentiana lutea | Root | 4.46 - 9.53 | [3] |

| Amarogentin | Gentiana lutea | Root | 0.07 | [4] |

| Sweroside | Gentiana lutea | Root | 0.15 | [4] |

| Swertiamarin | Gentiana lutea | Root | 0.25 | [4] |

Experimental Protocols

Extraction and Isolation of this compound from Gentiana lutea Roots

This protocol describes a general procedure for the extraction and isolation of this compound, adapted from methods used for related secoiridoid glycosides.

Materials:

-

Dried and powdered roots of Gentiana lutea

-

Ethanol

-

n-Hexane

-

Ethyl acetate

-

Water

-

Silica gel for column chromatography

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction:

-

Macerate the powdered Gentiana lutea roots with ethanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform successive partitioning with n-hexane and ethyl acetate.

-

Collect the ethyl acetate fraction, which is typically enriched with secoiridoid glycosides.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Preparative HPLC:

-

Pool the this compound-rich fractions and subject them to preparative HPLC for final purification.

-

Use a C18 column and a mobile phase gradient of acetonitrile and water.

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods (NMR, MS).

-

Quantitative Analysis of this compound by HPLC-UV

This section outlines a representative High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plant extracts.[5] Method validation should be performed according to ICH guidelines to ensure accuracy and reliability.[5][6]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or phosphoric acid (for mobile phase acidification)

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-5 min, 10% A; 5-30 min, 10-50% A; 30-35 min, 50-90% A; 35-40 min, 90% A; 40-45 min, 90-10% A; 45-50 min, 10% A.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10-20 µL

Sample Preparation:

-

Accurately weigh the powdered plant material.

-

Extract with methanol or ethanol using ultrasonication or maceration.

-

Filter the extract through a 0.45 µm syringe filter before injection.

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the this compound reference standard.

-

Calculate the concentration of this compound in the samples by comparing their peak areas with the calibration curve.

In Vitro Anti-inflammatory Activity Assay

This protocol describes the evaluation of the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitric Oxide Measurement:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the concentration of nitrite using a sodium nitrite standard curve.

-

-

Data Analysis: Determine the inhibitory effect of this compound on NO production by comparing the results of treated cells with LPS-stimulated control cells.

In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol outlines the determination of the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[7]

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (as a positive control)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound and ascorbic acid in methanol.

-

-

Assay:

-

Add a specific volume of the this compound or ascorbic acid solution to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Signaling Pathways

The anti-inflammatory and antioxidant effects of this compound are likely mediated through the modulation of key cellular signaling pathways. Based on studies of structurally related compounds, the following pathways are proposed as potential targets for this compound.

Anti-inflammatory Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli such as Lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators. Evidence from studies on similar secoiridoid glycosides suggests that this compound may suppress the phosphorylation of key proteins in the MAPK cascade, specifically p38 and ERK, while potentially not affecting JNK.[8] This inhibition of MAPK signaling can, in turn, prevent the activation of NF-κB, a critical transcription factor for inflammatory gene expression.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Antioxidant Experimental Workflow

The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity. The workflow involves the preparation of a DPPH radical solution, which has a deep violet color. In the presence of an antioxidant like this compound, the DPPH radical is reduced, leading to a color change to yellow, which can be quantified spectrophotometrically. The degree of color change is proportional to the radical scavenging activity of the compound.

Caption: Experimental workflow for the DPPH antioxidant assay.

Conclusion

This compound, a secoiridoid glycoside from the Gentiana genus, presents a compelling profile as a potential therapeutic agent. Its documented presence in various Gentiana species, coupled with established methods for its extraction and analysis, provides a solid foundation for further research. The proposed mechanisms of action, involving the modulation of the NF-κB and MAPK signaling pathways, offer exciting avenues for the development of novel anti-inflammatory and antioxidant drugs. This technical guide serves as a foundational resource to encourage and support continued investigation into the promising biological activities of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Path: Elucidating the Biosynthesis of Trifloroside in Gentiana scabra

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of trifloroside, a complex secoiridoid glycoside found in the medicinal plant Gentiana scabra. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry, biosynthesis, and potential biotechnological production of this and related compounds. While significant strides have been made in understanding the general secoiridoid pathway in Gentiana species, the specific enzymatic machinery responsible for the final intricate modifications of the this compound molecule remains largely uncharacterized. This guide synthesizes the available information, highlights knowledge gaps, and proposes experimental workflows to fully elucidate this pathway.

Introduction to this compound and its Significance

This compound is a prominent secoiridoid glycoside isolated from the roots and rhizomes of Gentiana scabra, a plant with a long history of use in traditional medicine.[1][2][3] Secoiridoids from Gentiana species are known for a range of pharmacological activities, including anti-inflammatory and hepatoprotective effects.[1][4] The complex structure of this compound, featuring multiple glucose moieties and acetyl groups, suggests a sophisticated biosynthetic machinery, making it a target of interest for both phytochemical and biotechnological research. Understanding its biosynthesis is crucial for the sustainable production of this and potentially novel, structurally related compounds with therapeutic value.

The General Secoiridoid Biosynthesis Pathway

The biosynthesis of this compound begins with the well-established terpenoid pathway. Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of isoprenoids, are synthesized via the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway. The head-to-tail condensation of IPP and DMAPP forms geranyl pyrophosphate (GPP), the precursor to monoterpenoids.

The pathway then proceeds through a series of enzymatic reactions to form the core secoiridoid skeleton. While the complete pathway to this compound is not fully elucidated, key intermediates and some of the involved enzymes in the biosynthesis of related secoiridoids in Gentiana and other plant species have been identified through transcriptomic and metabolomic studies.[5]

Key Intermediates and Precursors

Several key intermediates in the secoiridoid pathway have been identified in Gentiana scabra and related species:

-

Loganic acid: A central iridoid precursor.

-

Gentiopicroside: A major secoiridoid glycoside in many Gentiana species.[6][7]

-

Swertiamarin and Sweroside: Other common secoiridoid glycosides in Gentiana.[1][6][7]

The accumulation of these precursors has been quantified in hairy root cultures of Gentiana scabra, providing valuable data for understanding the metabolic flux towards secoiridoid biosynthesis.

Quantitative Data on Secoiridoid Precursors in Gentiana scabra

The following tables summarize the quantitative data on the accumulation of key secoiridoid intermediates in hairy root cultures of Gentiana scabra under various conditions. This data is crucial for metabolic engineering efforts aimed at enhancing the production of this compound and other valuable secoiridoids.

Table 1: Accumulation of Secoiridoid Precursors in Gentiana scabra Hairy Root Cultures. [6][7]

| Culture Condition | Loganic Acid (mg/g DW) | Swertiamarin (mg/g DW) | Gentiopicroside (mg/g DW) |

| B5 liquid medium (control) | 0.78 | 1.70 | 43.26 |

| B5 + 1 mg/L Zeatin | 4.15 | - | - |

| B5 + 1 mg/L IBA | 2.63 | - | - |

| B5 + 1 mg/L NAA | 1.53 | 2.69 | 55.37 |

DW: Dry Weight. Data is derived from studies on hairy root cultures and provides a baseline for precursor availability.

The Uncharacterized Final Steps to this compound

The conversion of a basic secoiridoid structure like gentiopicroside or a related intermediate into the complex this compound molecule involves a series of glycosylation and acetylation reactions. These final tailoring steps are catalyzed by specific UDP-glycosyltransferases (UGTs) and acyltransferases (e.g., BAHD family acyltransferases).

While transcriptome analyses of various Gentiana species have identified numerous candidate UGT and acyltransferase genes, the specific enzymes responsible for the following transformations in this compound biosynthesis have not yet been functionally characterized:

-

Addition of the first glucose moiety to the secoiridoid aglycone.

-

Subsequent glycosylations to form the di- and tri-glycosidic chains.

-

Regiospecific acetylation of the sugar moieties.

The identification and characterization of these enzymes are the critical next steps to fully elucidate the this compound biosynthetic pathway.

Proposed Biosynthesis Pathway of this compound

Based on the current knowledge of secoiridoid biosynthesis, a putative pathway leading to this compound in Gentiana scabra is proposed. This pathway highlights the known precursors and the hypothesized, yet uncharacterized, final modification steps.

Experimental Protocols

While specific protocols for the elucidation of the this compound pathway are not yet published, this section outlines general methodologies that can be adapted from studies on related secoiridoids in Gentiana and other species.

Metabolite Analysis by LC-MS

Objective: To identify and quantify this compound and its potential precursors in Gentiana scabra tissues.

Protocol:

-

Sample Preparation: Freeze-dry plant material (e.g., roots, leaves) and grind to a fine powder. Extract the powder with a suitable solvent (e.g., 80% methanol) using ultrasonication or maceration. Centrifuge the extract to remove solid debris.

-

LC-MS Analysis: Analyze the supernatant using a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS), such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to obtain comprehensive fragmentation data for compound identification.

-

Data Analysis: Compare retention times and mass spectra with authentic standards (if available) or with data from literature and spectral databases for compound annotation. For quantification, use a standard curve of a known related compound or an isolated standard of this compound.

Gene Expression Analysis by qRT-PCR

Objective: To quantify the expression levels of candidate UGT and acyltransferase genes in different tissues of Gentiana scabra and under various conditions.

Protocol:

-

RNA Extraction: Isolate total RNA from fresh or frozen plant tissues using a commercial plant RNA extraction kit or a CTAB-based method. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design gene-specific primers for the candidate genes and a reference gene (e.g., actin or ubiquitin) using primer design software.

-

qRT-PCR: Perform the quantitative real-time PCR using a SYBR Green-based master mix on a real-time PCR instrument.

-

Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[4]

Proposed Workflow for Enzyme Identification and Characterization

The following workflow outlines a strategy for identifying and characterizing the currently unknown UGTs and acyltransferases in the this compound biosynthesis pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Gentiana scabra represents a fascinating example of the chemical diversity generated by plant secondary metabolism. While the upstream pathway leading to the core secoiridoid skeleton is reasonably well understood, the specific glycosylation and acylation steps that create the unique structure of this compound remain a significant area for future research. The application of modern omics technologies, combined with classical biochemical approaches, as outlined in this guide, will be instrumental in identifying and characterizing the novel enzymes involved. A complete understanding of this pathway will not only provide fundamental insights into plant biochemistry but also open up new avenues for the biotechnological production of this compound and other valuable secoiridoid glycosides for pharmaceutical applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Gentiana scabra Restrains Hepatic Pro-Inflammatory Macrophages to Ameliorate Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptome analysis and exploration of genes involved in the biosynthesis of secoiridoids in Gentiana rhodantha [PeerJ] [peerj.com]

- 6. Synthesis and stereochemical confirmation of the secoiridoid glucosides nudiflosides D and A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Secoiridoid glycosides from the fruits of Ligustrum lucidum and their in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Trifloroside: A Deep Dive into its Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloroside, a secoiridoid glycoside found in plants such as Gentiana scabra, has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth analysis of the molecular mechanisms of this compound in various cellular models, with a focus on its roles in osteogenesis, anti-inflammatory responses, and neuroprotection. The information presented herein is a synthesis of current scientific literature, aimed at providing a comprehensive resource for researchers and professionals in drug development.

Osteogenic Effects of this compound in Pre-Osteoblast MC3T3-E1 Cells

This compound has been shown to promote osteoblast differentiation and maturation, suggesting its potential as a therapeutic agent for bone-related disorders. The primary cellular model for these investigations has been the pre-osteoblast cell line MC3T3-E1.

Modulation of Key Signaling Pathways in Osteogenesis

This compound exerts its pro-osteogenic effects by modulating several critical signaling pathways. A key target is the Bone Morphogenetic Protein 2 (BMP2) signaling cascade. In MC3T3-E1 cells, this compound treatment leads to a significant increase in the phosphorylation of Smad1/5/8 and the expression of Smad4, crucial downstream mediators of BMP2 signaling.[1] This activation culminates in the increased expression and nuclear localization of Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation.[1][2]

Furthermore, this compound has been observed to enhance the phosphorylation of other important signaling molecules involved in osteogenesis, including glycogen synthase kinase 3β (GSK3β), β-catenin, c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK).[1] Notably, this compound does not appear to affect the Wnt3a, protein kinase B (p-AKT), and extracellular signal-regulated kinase (p-ERK) pathways in this cellular context.[1]

Quantitative Data on Osteogenic Effects

The following tables summarize the quantitative data from studies on MC3T3-E1 cells.

Table 1: Effect of this compound on Cell Viability of MC3T3-E1 Pre-Osteoblasts

| This compound Concentration (µM) | Cell Viability (% of Control) |

| 1 | No significant effect |

| 5 | Increased |

| 10 | Increased |

| 25 | Increased |

| 50 | Increased |

| 100 | Increased |

Data synthesized from a study by Yun et al. (2022), which reported a gradual increase in cell viability with concentrations from 5 to 100 µM.[1]

Table 2: Fold Change in Protein Expression/Phosphorylation in MC3T3-E1 Cells Treated with this compound

| Protein | Fold Change vs. Osteogenic Supplement (OS) alone |

| p-Smad1/5/8 | Significantly Increased |

| Smad4 | Significantly Increased |

| RUNX2 | Significantly Increased |

| p-GSK3β | Increased |

| β-catenin | Increased |

| p-JNK | Increased |

| p-p38 | Increased |

Qualitative summary based on Western blot data from Yun et al. (2022). The original study presents this data in bar graphs as fold changes normalized to β-actin.[1][2]

Experimental Protocols

MC3T3-E1 cells are cultured in α-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For osteogenic differentiation, cells are typically treated with an osteogenic supplement medium containing ascorbic acid and β-glycerophosphate, with or without various concentrations of this compound.[3]

-

Cell Lysis: MC3T3-E1 cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., p-Smad1/5/8, RUNX2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system. Densitometry is used to quantify the band intensities, which are typically normalized to a loading control like β-actin.

-

Cell Seeding and Fixation: MC3T3-E1 cells are grown on coverslips, washed with PBS, and fixed with 4% paraformaldehyde.[4]

-

Permeabilization and Blocking: Cells are permeabilized with 0.1% Triton X-100 and blocked with a blocking solution (e.g., 1% BSA in PBS).[4]

-

Antibody Incubation: Cells are incubated with a primary antibody against RUNX2, followed by incubation with a fluorescently labeled secondary antibody.[4][5]

-

Counterstaining and Imaging: The nuclei are counterstained with DAPI, and the coverslips are mounted on slides. The localization of RUNX2 is observed using a fluorescence microscope.[2][5]

-

Fixation: After osteogenic induction, MC3T3-E1 cells are washed with PBS and fixed with 4% paraformaldehyde or 10% formalin.[6][7]

-

Staining: The fixed cells are stained with 2% Alizarin Red S solution (pH 4.1-4.3) for 5-20 minutes at room temperature.[6][8][9]

-

Washing and Visualization: The excess stain is washed away with distilled water, and the stained mineralized nodules are visualized under a microscope.[8][9]

-

Quantification (Optional): The stain can be eluted with 10% cetylpyridinium chloride, and the absorbance is measured to quantify the extent of mineralization.[7]

Anti-Inflammatory Mechanism of Action

Flavonoids, the broader class of compounds to which this compound belongs, are known for their anti-inflammatory properties. The primary mechanism often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Putative Inhibition of NF-κB Signaling

While direct evidence for this compound's inhibition of the NF-κB pathway is still emerging, related flavonoids have been shown to suppress the activation of NF-κB in macrophage cell lines like RAW 264.7.[10][11] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, flavonoids prevent the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[11]

Expected Downregulation of Pro-inflammatory Cytokines

A consequence of NF-κB inhibition is the reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Studies on other flavonoids have demonstrated a dose-dependent reduction in the mRNA and protein levels of these cytokines in LPS-stimulated macrophages.[10] Quantitative data for this compound's specific effects on TNF-α and IL-6 production are needed to confirm this mechanism.

Table 3: Anticipated Effects of this compound on Inflammatory Markers in RAW 264.7 Macrophages

| Marker | Expected Effect of this compound |

| NF-κB Nuclear Translocation | Decreased |

| IκBα Degradation | Decreased |

| TNF-α Production | Decreased |

| IL-6 Production | Decreased |

This table represents expected outcomes based on the known activities of related flavonoids. Further research is required to generate specific quantitative data for this compound.

Experimental Protocols

-

Cell Transfection: A suitable cell line (e.g., HEK293 or RAW 264.7) is transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.

-

Cell Treatment: The transfected cells are pre-treated with various concentrations of this compound before being stimulated with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).

-

Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. A decrease in luminescence in the this compound-treated groups compared to the stimulated control indicates inhibition of NF-κB activity.

Neuroprotective Mechanisms

The neuroprotective potential of flavonoids is an active area of research. While specific studies on this compound in neuronal models are limited, the general mechanisms of related compounds suggest potential avenues of action.

Potential Mechanisms in Neuronal Cells

Flavonoids are thought to exert neuroprotective effects through their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and inflammation. In cellular models of neurodegeneration, such as the human neuroblastoma cell line SH-SY5Y, flavonoids have been shown to protect against oxidative stress-induced cell death. This protection may be mediated by the activation of antioxidant response element (ARE) pathways and the scavenging of reactive oxygen species (ROS).

Furthermore, flavonoids may influence neuronal signaling cascades that promote cell survival, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and inhibit pro-apoptotic pathways.

Table 4: Potential Neuroprotective Effects of this compound in SH-SY5Y Cells

| Parameter | Potential Effect of this compound |

| Cell Viability under Oxidative Stress | Increased |

| Intracellular Reactive Oxygen Species (ROS) | Decreased |

| Activation of Pro-survival Pathways (e.g., Akt) | Increased |

| Inhibition of Apoptosis | Increased |

This table outlines potential effects based on the known neuroprotective actions of other flavonoids. Experimental validation with this compound is necessary.

Experimental Protocols

-

Cell Culture and Treatment: SH-SY5Y cells are cultured in a suitable medium. To induce oxidative stress, cells are treated with an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), with or without pre-treatment with this compound.[12][13]

-

Cell Viability Assessment: Cell viability is measured using assays such as the MTT or PrestoBlue™ assay, which quantify metabolic activity. An increase in viability in the this compound co-treated group would indicate a protective effect.[12]

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). A decrease in fluorescence intensity in this compound-treated cells would suggest antioxidant activity.[14]

Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of this compound against various cancer cell lines have not yet been extensively reported in the available scientific literature. Determining the half-maximal inhibitory concentration (IC50) is a crucial first step in evaluating the anticancer potential of any compound.

Table 5: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

Further research is required to establish the cytotoxic profile of this compound in different cancer cell lines.

Experimental Protocol

-

Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are seeded in 96-well plates.

-

Compound Treatment: After cell attachment, the cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved in a solvent like DMSO.

-

Absorbance Measurement and IC50 Calculation: The absorbance is measured using a microplate reader, and the IC50 value is calculated from the dose-response curve.

Conclusion

This compound demonstrates significant potential as a bioactive compound with a multifaceted mechanism of action. In pre-osteoblast cells, it robustly promotes differentiation and maturation through the activation of the BMP2/Smad/RUNX2 pathway and other associated signaling molecules. While its anti-inflammatory and neuroprotective effects are plausible based on the activities of related flavonoids, further direct experimental evidence, particularly quantitative data on its interaction with the NF-κB pathway and its efficacy in neuronal models, is needed. Similarly, its cytotoxic potential against cancer cells remains an open area for investigation. This guide provides a comprehensive summary of the current knowledge and highlights the key areas for future research to fully elucidate the therapeutic potential of this compound.

References

- 1. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of rutin on osteoblast MC3T3-E1 differentiation, ALP activity and Runx2 protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ixcellsbiotech.com [ixcellsbiotech.com]

- 7. oricellbio.com [oricellbio.com]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress [frontiersin.org]

Potential Therapeutic Applications of Trifloroside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifloroside, a secoiridoid glycoside predominantly found in plants of the Gentiana genus, has emerged as a compound of interest for various therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its potential therapeutic uses, underlying mechanisms of action, and available quantitative data. This document summarizes key findings related to its role in bone regeneration, and explores its potential in anti-inflammatory, antioxidant, neuroprotective, and anticancer applications, supported by in vitro and in silico data. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also provided to facilitate further research and drug development efforts.

Introduction

This compound is a complex secoiridoid glycoside that has been isolated from several species of the Gentiana family, including Gentiana triflora and Gentiana scabra.[1][2][3][4][5] Traditionally, extracts from these plants have been used in herbal medicine for their anti-inflammatory and other therapeutic properties.[1][2][4] Modern phytochemical research has identified this compound as one of the constituents of these extracts, leading to investigations into its specific biological activities. This guide will synthesize the available scientific literature on this compound, presenting its potential for therapeutic applications in a structured and detailed manner for the scientific community.

Molecular Profile

-

IUPAC Name: [(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]oxan-3-yl] 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate[3]

-

Molecular Formula: C35H42O20[3]

-

Molecular Weight: 782.7 g/mol [3]

-

Natural Sources: Roots of Gentiana scabra, Gentiana triflora, Gentiana macrophylla, and Gentiana algida.[1][2][3]

Potential Therapeutic Applications

Bone Regeneration

This compound has demonstrated significant potential in the field of bone regeneration by promoting osteoblast differentiation.

Quantitative Data:

| Cell Line | Treatment | Parameter | Result | Reference |

| Pre-osteoblast MC3T3-E1 | This compound | Smad1/5/8 phosphorylation | Significantly enhanced compared to control | [6] |

| Pre-osteoblast MC3T3-E1 | This compound | Smad4 expression | Significantly enhanced compared to control | [6] |

| Pre-osteoblast MC3T3-E1 | This compound | RUNX2 expression | Increased | [6] |

| Pre-osteoblast MC3T3-E1 | This compound | p-GSK3β, β-catenin, p-JNK, p-p38 | Increased | [6] |

| Pre-osteoblast MC3T3-E1 | This compound | MMP13 levels | Increased | [6] |

Signaling Pathways:

This compound promotes osteoblast differentiation primarily through the activation of the BMP2/Smad signaling pathway. It enhances the phosphorylation of Smad1/5/8 and the expression of Smad4, which in turn upregulates the master transcription factor for osteogenesis, RUNX2.[6] Additionally, this compound influences other pathways involved in osteogenesis by increasing the phosphorylation of GSK3β, β-catenin, JNK, and p38.[6]

Signaling pathway of this compound in osteoblast differentiation.

Anti-Inflammatory Activity

Extracts of Gentiana species containing this compound have been traditionally used for their anti-inflammatory properties.[1][2][4] While direct quantitative data for this compound is limited, studies on related compounds and extracts suggest a potential inhibitory effect on inflammatory mediators. For instance, gentiolactone, another secoiridoid from Gentiana triflora, has been shown to inhibit the expression of TNF-α, iNOS, and Cox-2.[2][4]

Quantitative Data:

No specific IC50 values for the anti-inflammatory activity of this compound have been reported in the reviewed literature.

Signaling Pathways:

The anti-inflammatory effects of compounds from Gentiana species are often associated with the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression.

Potential anti-inflammatory mechanism of this compound.

Antioxidant Activity

While this compound itself exhibits some antioxidant activity, its deglycosylated metabolite, deglucosylthis compound, has been shown to possess significantly enhanced antioxidant effects.[7]

Quantitative Data:

| Compound | Assay | Result | Reference |

| Deglucosylthis compound | DPPH radical scavenging | Better than this compound | [7] |

| Deglucosylthis compound | Trolox equivalent antioxidant capacity | Better than this compound | [7] |

| Deglucosylthis compound | Reactive oxygen species (ROS) in HT22 cells | Better than this compound | [7] |

| Deglucosylthis compound (50 µM) | Glutamate-induced ROS production in HT22 cells | Significant inhibition | [7] |

Mechanism of Action:

The antioxidant activity of this compound and its derivatives is attributed to their ability to scavenge free radicals and reduce oxidative stress.

Workflow for DPPH antioxidant assay.

Neuroprotective Effects

The neuroprotective potential of this compound is suggested by studies on its deglycosylated form, deglucosylthis compound, which has been shown to protect neuronal cells from glutamate-induced toxicity.[7]

Quantitative Data:

| Compound | Cell Line | Insult | Parameter | Result | Reference |

| Deglucosylthis compound (50 µM) | HT22 | 5 mM Glutamate | LDH leakage | Significantly inhibited | [7] |

| Deglucosylthis compound (50 µM) | HT22 | 5 mM Glutamate | Ca2+ influx | Significantly inhibited | [7] |

| Deglucosylthis compound (50 µM) | HT22 | 5 mM Glutamate | Lipid peroxidation | Significantly inhibited | [7] |

Mechanism of Action:

The neuroprotective effects are likely mediated by the antioxidant properties of its metabolite, which reduces oxidative stress and subsequent cellular damage in neuronal cells.

Anticancer Activity

Currently, there is no direct scientific evidence to support the anticancer activity of this compound. While flavonoids and other related natural products have been extensively studied for their anticancer properties, specific research on this compound in this area is lacking.

Experimental Protocols

In Vitro Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-stimulated control. Determine the IC50 value for this compound.

DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

Data Analysis: Plot the percentage of scavenging activity against the sample concentration to determine the EC50 value.

Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)

-

Cell Culture: Culture pre-osteoblastic cells (e.g., MC3T3-E1) in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10^4 cells/well.

-

Induction of Differentiation: Once confluent, switch the medium to an osteogenic differentiation medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate. Treat the cells with various concentrations of this compound.

-

Culture Period: Culture the cells for 7-14 days, changing the medium every 2-3 days.

-

Alkaline Phosphatase (ALP) Staining:

-

Wash the cells with PBS.

-

Fix the cells with 10% formalin for 10 minutes.

-

Wash with distilled water.

-

Stain with a solution containing naphthol AS-MX phosphate and fast blue BB salt for 30-60 minutes at 37°C.

-

Wash with distilled water and visualize under a microscope.

-

-

ALP Activity Assay (Quantitative):

-

Lyse the cells in a buffer containing 0.1% Triton X-100.

-

Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction with 3 M NaOH.

-

Measure the absorbance at 405 nm. A standard curve of p-nitrophenol is used to quantify ALP activity. Normalize the activity to the total protein content.

-

Pharmacokinetics and Toxicology

There is currently no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or toxicology of this compound in animal models or humans. Further studies are required to evaluate its safety profile and bioavailability.

Conclusion and Future Directions

This compound presents a promising natural compound with potential therapeutic applications, particularly in the realm of bone regeneration. Its ability to modulate key signaling pathways in osteoblast differentiation warrants further investigation for its use in treating bone defects and osteoporosis. While its anti-inflammatory and antioxidant properties are suggested by studies on related compounds and its deglycosylated metabolite, direct and quantitative evidence for this compound itself is needed. The neuroprotective effects of its metabolite also open an interesting avenue for research into neurodegenerative diseases.

Future research should focus on:

-

Elucidating the precise IC50 and EC50 values of this compound in various in vitro and in vivo models of inflammation and oxidative stress.

-

Investigating the potential anticancer activity of this compound against a panel of cancer cell lines.

-

Conducting in vivo studies to confirm the therapeutic efficacy of this compound in animal models of bone defects, inflammation, and neurodegeneration.

-

Performing comprehensive pharmacokinetic and toxicological studies to assess the safety and bioavailability of this compound.

The development of this compound or its derivatives as therapeutic agents will depend on a more thorough understanding of its biological activities, mechanisms of action, and safety profile.

References

- 1. mdpi.com [mdpi.com]

- 2. Gentiolactone, a Secoiridoid Dilactone from Gentiana triflora, Inhibits TNF-α, iNOS and Cox-2 mRNA Expression and Blocks NF-κB Promoter Activity in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C35H42O20 | CID 101688128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gentiolactone, a secoiridoid dilactone from Gentiana triflora, inhibits TNF-α, iNOS and Cox-2 mRNA expression and blocks NF-κB promoter activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. coniuncta.com [coniuncta.com]

- 6. impactfactor.org [impactfactor.org]

- 7. The Glycosidase Treatment of Gentianae Scabrae Radix Converts this compound into Deglucosylthis compound with an Enhancement of Antioxidative Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Trifloroside: A Comprehensive Technical Review of its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloroside, a secoiridoid glycoside, has emerged as a compound of significant interest in biomedical research. Primarily isolated from plants of the Gentiana genus, which have a long history in traditional medicine, this compound is being investigated for a range of biological activities.[1][2][3][4][5] This technical guide provides a comprehensive review of the current state of this compound research, focusing on its effects on osteoblastogenesis and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways involved in its activity.

Chemical and Physical Properties

This compound is classified as a secoiridoid glycoside. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C35H42O20 |

| Molecular Weight | 782.7 g/mol |

| CAS Number | 53823-10-2 |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activities and Therapeutic Potential

Current research has primarily focused on the significant role of this compound in bone formation, specifically in promoting the differentiation, adhesion, migration, and mineralization of osteoblasts. While its antioxidant activity is known, its potential in other therapeutic areas such as anti-inflammatory and anti-cancer applications remains less explored, with a notable lack of quantitative data in publicly available literature.

Osteogenic Activity

In vitro studies using the pre-osteoblast MC3T3E-1 cell line have demonstrated that this compound stimulates osteogenic activity at concentrations of 1–10 μM.[1][2][3][4][5] Notably, no cellular toxicity was observed at 1 μM, and a gradual increase in cell viability was seen at concentrations from 5–100 μM.[1][2][3][4][5]

Key findings on the osteogenic effects of this compound include:

-

Enhanced Osteoblast Differentiation and Maturation: this compound treatment has been shown to increase alkaline phosphatase (ALP) activity and staining, an early marker of osteoblast differentiation.[1][2][3][4][5]

-

Increased Mineralization: At later stages of osteogenesis, this compound promotes mineral apposition, as evidenced by increased Alizarin Red S (ARS) staining.[1][2][3][4][5]

-

Promotion of Cell Migration and Adhesion: this compound has been observed to enhance the migration and adhesion of osteoblasts, crucial processes in bone remodeling and repair.[1][2][3][4][5]

Table 1: Summary of Quantitative Data on the Osteogenic Effects of this compound

| Parameter | Cell Line | Concentration Range | Effect | Reference |

| Cell Viability | MC3T3E-1 | 1 µM | No toxicity | [1][2][3][4][5] |

| 5-100 µM | Gradual increase in viability | [1][2][3][4][5] | ||

| Osteogenic Activity (ALP staining) | MC3T3E-1 | 1-10 µM | Increased staining | [1][2][3][4][5] |

| Mineralization (ARS staining) | MC3T3E-1 | 1-10 µM | Increased staining | [1][2][3][4][5] |

Signaling Pathways in Osteoblastogenesis

This compound exerts its pro-osteogenic effects by modulating several key signaling pathways that converge on the master transcription factor for osteoblast differentiation, RUNX2.

1. BMP2/Smad/RUNX2 Pathway:

This compound significantly enhances the phosphorylation of Smad1/5/8 and the expression of Smad4, leading to the nuclear translocation of the Smad complex and subsequent upregulation of RUNX2 expression.[1][2] Interestingly, this compound does not appear to increase the expression of Bone Morphogenetic Protein 2 (BMP2) itself.[1][2]

References

- 1. This compound Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Trifloroside: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Traditional Herb to Bioactive Compound

Trifloroside is a secoiridoid glycoside that has been identified as a significant bioactive constituent in several species of the Gentiana genus, notably Gentiana scabra, Gentiana triflora, and Gentiana macrophylla[1]. Plants from this genus hold a significant place in traditional medicine systems, particularly in Chinese and Korean traditional medicine. Historically, these plants have been utilized for the treatment of a wide array of ailments, including inflammation, jaundice, hepatitis, rheumatism, and diabetes[2]. The roots and rhizomes are the primary parts used, valued for their bitter taste, which is attributed to compounds like this compound[1].

Modern phytochemical research has sought to isolate and characterize the specific molecules responsible for these therapeutic effects, leading to a focus on this compound. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, traditional context, and, most importantly, its scientifically validated pharmacological activities. It includes summaries of quantitative data, detailed experimental protocols for its isolation and analysis, and visual representations of its molecular mechanisms to support further research and drug development initiatives.

Chemical and Physical Properties

This compound is a complex secoiridoid glycoside. Its chemical identity and key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₅H₄₂O₂₀ |

| Molecular Weight | 782.70 g/mol |

| Compound Type | Secoiridoid Glycoside |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

| CAS Number | 53823-10-2 |

Pharmacological Activity and Mechanism of Action

While research into the specific activities of purified this compound is ongoing, studies on extracts from Gentiana species and related secoiridoid compounds have elucidated significant anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

Inflammation is a critical biological response, but its dysregulation is a hallmark of many chronic diseases. Key mediators of the inflammatory process include nitric oxide (NO), prostaglandins (produced via cyclooxygenase-2, or COX-2), and pro-inflammatory cytokines like Interleukin-6 (IL-6). The overproduction of these molecules is often driven by the activation of cellular signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

While direct quantitative data for this compound's inhibition of inflammatory markers is not extensively documented in current literature, studies on related compounds and extracts provide valuable insights. A chloroform extract of Gentiana scabra, a primary source of this compound, demonstrated potent inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Furthermore, various purified secoiridoid derivatives isolated from G. scabra have shown significant inhibitory effects on both NO and IL-6 production. This suggests that this compound likely contributes to the observed anti-inflammatory effects of its source plants.

| Compound/Extract | Bioassay | Cell Line | IC₅₀ Value |

| Gentiana scabra Chloroform Extract | Nitric Oxide (NO) Inhibition | RAW 264.7 | 112.80 µg/mL |

| Secoiridoid Derivatives from G. scabra | Nitric Oxide (NO) Inhibition | RAW 264.7 | 60.55 - 94.95 µM |

| Secoiridoid Derivatives from G. scabra | Interleukin-6 (IL-6) Inhibition | RAW 264.7 | 48.91 - 75.45 µM |

Note: Data for secoiridoid derivatives represents a range of values for related compounds isolated from the same plant source as this compound.

Mechanism of Action: Modulation of MAPK Signaling

Recent research has begun to uncover the molecular pathways through which this compound exerts its biological effects. A key study demonstrated that this compound directly modulates the MAPK signaling cascade in pre-osteoblast MC3T3E-1 cells[3]. The MAPK pathway, comprising kinases such as ERK, JNK, and p38, is a crucial regulator of cellular processes including inflammation and cell differentiation.

The study revealed that this compound treatment led to an increase in the phosphorylation of JNK and p38, key components of the MAPK pathway, while not affecting ERK phosphorylation[3]. This indicates a specific interaction with certain branches of the MAPK cascade. The activation of JNK and p38 is known to influence the expression of numerous downstream genes involved in both inflammatory and osteogenic processes. The diagram below illustrates this targeted modulation.

References

Unveiling the Antioxidant Potential of Trifloroside: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant properties of trifloroside, a secoiridoid glycoside found in plants of the Gentiana genus. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current scientific evidence, experimental methodologies, and potential mechanisms of action.

Executive Summary